molecular formula C14H7ClN4O3 B12868994 1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 61620-68-6

1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B12868994
CAS No.: 61620-68-6
M. Wt: 314.68 g/mol
InChI Key: SBMCYVFXLCXUAJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is a complex organic compound that features a chlorophenyl group, a nitrofuran moiety, and a pyrazole ring with a carbonitrile group

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or β-ketoester.

    Introduction of the nitrofuran moiety: This step involves the nitration of a furan ring, followed by its attachment to the pyrazole ring.

    Attachment of the chlorophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where a chlorophenyl boronic acid or halide is coupled with the pyrazole ring.

    Introduction of the carbonitrile group: This can be achieved through a cyanation reaction, where a suitable cyanating agent is used to introduce the nitrile group.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, anti-inflammatory, or anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. The pyrazole ring can interact with specific binding sites on proteins, altering their function.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile can be compared with similar compounds such as:

    1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which may affect its reactivity and biological activity.

    1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylic acid: The carboxylic acid group can participate in different types of reactions compared to the carbonitrile group, influencing its applications.

    1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-methyl: The methyl group can alter the compound’s lipophilicity and its interaction with biological targets.

Properties

CAS No.

61620-68-6

Molecular Formula

C14H7ClN4O3

Molecular Weight

314.68 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(5-nitrofuran-2-yl)pyrazole-4-carbonitrile

InChI

InChI=1S/C14H7ClN4O3/c15-10-1-3-11(4-2-10)18-8-9(7-16)14(17-18)12-5-6-13(22-12)19(20)21/h1-6,8H

InChI Key

SBMCYVFXLCXUAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C#N)Cl

Origin of Product

United States

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